

A Comparative Guide to LiF and MgF₂ for Vacuum Ultraviolet (VUV) Windows

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium fluoride*

Cat. No.: *B148059*

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the selection of appropriate optical materials is critical for the success of experiments conducted in the vacuum ultraviolet (VUV) spectrum. **Lithium Fluoride** (LiF) and Magnesium Fluoride (MgF₂) are two of the most common materials used for VUV windows, each possessing a unique set of properties that make them suitable for different applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection process.

Key Performance Characteristics: A Side-by-Side Comparison

The choice between LiF and MgF₂ for VUV windows hinges on a trade-off between optical performance, particularly at shorter wavelengths, and mechanical and environmental robustness.

Optical Properties

Lithium Fluoride is renowned for its exceptional transmission in the VUV region, extending to shorter wavelengths than any other common optical material.[1][2] It maintains high transmission down to approximately 105 nm, making it indispensable for applications in the deep UV.[1] Magnesium Fluoride also exhibits excellent transmission in the VUV, with a cutoff wavelength around 110-120 nm.[1][3][4]

Physical and Chemical Properties

While LiF excels in its VUV transmission, it is a softer material, sensitive to thermal shock, and can be affected by atmospheric moisture at elevated temperatures (around 400°C).[2][5][6] In contrast, MgF₂ is a harder, more durable material, resistant to mechanical and thermal shock, and chemical etching.[3][7][8] It is also non-hygroscopic, making it more suitable for use in harsh environments.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for LiF and MgF₂ to facilitate a direct comparison of their properties.

Table 1: Optical and Physical Properties

Property	Lithium Fluoride (LiF)	Magnesium Fluoride (MgF ₂)
Transmission Range	0.104 μm to 7 μm[1][2][9]	0.11 μm to 8.5 μm[1][3][4]
Refractive Index	~1.39[1]	~1.38 - 1.40[1]
Density	2.64 g/cm ³ [5][9]	3.18 g/cm ³ [7]
Melting Point	845 °C[1]	1263 °C[1]
Knoop Hardness	102 kg/mm ² [9][10]	415 kg/mm ² [7][11]
Thermal Expansion (°C)	37 x 10 ⁻⁶ [10]	13.7 x 10 ⁻⁶ (parallel to c-axis), 8.9 x 10 ⁻⁶ (perpendicular to c-axis)[12]
Solubility in Water	0.27 g/100g [9]	<0.0002 g/100g [11]

Table 2: VUV Transmittance Data

Wavelength	Lithium Fluoride (LiF) Transmittance	Magnesium Fluoride (MgF ₂) Transmittance
121.6 nm (Lyman-alpha)	~40-55% [6] [9] [13]	~42-52% (after max dose radiation) [13]
~125 nm	~60% (pre-irradiation) [13]	-
~200 nm	~90% (pre-irradiation) [13]	-

Note: Transmittance values can vary based on material purity, thickness, and surface finish.

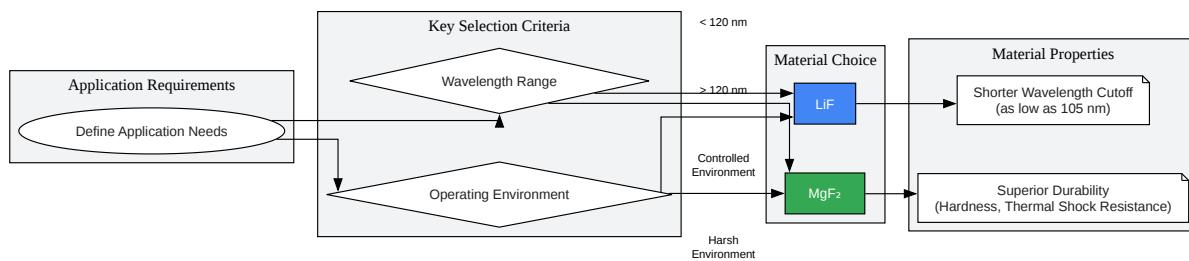
Experimental Protocols

To ensure accurate and reproducible data when comparing LiF and MgF₂ VUV windows, standardized experimental protocols are essential. The following outlines a typical methodology for measuring VUV transmittance.

Objective: To determine and compare the VUV transmittance of LiF and MgF₂ optical windows.

Materials and Equipment:

- LiF and MgF₂ windows of specified thickness and surface quality.
- VUV spectrophotometer or a custom vacuum chamber with a VUV light source (e.g., deuterium lamp, hollow cathode lamp).
- Monochromator for wavelength selection.
- VUV detector (e.g., photomultiplier tube with a scintillator, solid-state detector).
- Vacuum pump system capable of reaching high vacuum ($<10^{-5}$ Torr).
- Sample holder.
- Reference photodetector for monitoring source intensity fluctuations.


Experimental Procedure:

- Sample Preparation:
 - Inspect the LiF and MgF₂ windows for any visible defects, scratches, or contamination.
 - Clean the windows using an appropriate solvent (e.g., spectro-grade ethanol or methanol) and a non-abrasive wipe in a clean environment.
 - Mount the window in the sample holder.
- System Setup and Evacuation:
 - Place the sample holder inside the vacuum chamber of the VUV spectrophotometer.
 - Evacuate the chamber to the required high vacuum level to eliminate absorption by atmospheric gases.
- Reference Spectrum (I₀) Measurement:
 - With the sample out of the optical path, illuminate the detector with the VUV light source.
 - Scan through the desired range of VUV wavelengths and record the intensity of the light at each wavelength. This serves as the reference spectrum.
- Sample Spectrum (I) Measurement:
 - Introduce the LiF or MgF₂ window into the optical path.
 - Scan through the same range of VUV wavelengths and record the intensity of the transmitted light at each wavelength.
- Transmittance Calculation:
 - The transmittance (T) at each wavelength is calculated using the formula: $T(\lambda) = I(\lambda) / I_0(\lambda)$
 - The data is typically plotted as transmittance versus wavelength.
- Data Analysis and Comparison:
 - Compare the transmittance spectra of the LiF and MgF₂ windows.

- Identify the cut-off wavelengths for each material.
- Analyze the transmittance at specific wavelengths of interest (e.g., Lyman-alpha line at 121.6 nm).

Visualizing the Decision Process and Experimental Workflow

To further clarify the selection process and experimental setup, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting between LiF and MgF₂ VUV windows.

[Click to download full resolution via product page](#)

Caption: Workflow for VUV transmittance measurement.

Conclusion

The selection between LiF and MgF₂ for VUV windows is application-dependent. LiF is the material of choice for applications requiring the broadest possible spectral range, particularly in the deep VUV, where its superior transparency is unmatched.[10] However, for applications in less demanding VUV regions where durability, resistance to moisture, and mechanical stability are critical, MgF₂ is the more robust and reliable option.[10] By carefully considering the specific requirements of the experiment, researchers can make an informed decision to optimize the performance and longevity of their optical systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lithium Fluoride vs. Magnesium Fluoride in Optical Lenses [eureka.patsnap.com]
- 2. Custom LiF Crystal Lithium Fluoride,LiF Crystal Lithium Fluoride Suppliers,Manufacturers,Factory - HG OPTRONICS.,INC. [hgoptronics.com]
- 3. VUV-UV Optical Material Properties [m.esourceoptics.com]
- 4. globalopticsuk.com [globalopticsuk.com]
- 5. Lithium Fluoride Properties [dmphotonics.com]
- 6. Lithium Fluoride: LiF windows, LiF crystals | Alkor Technologies [alkor.net]
- 7. sydor.com [sydor.com]
- 8. MgF₂ Optical Windows: Overview - MOK Optics [mokoptics.com]
- 9. ost-photonics.com [ost-photonics.com]
- 10. Lithium Fluoride (LiF) Windows — Firebird Optics [firebirdoptics.com]
- 11. internationalcrystal.net [internationalcrystal.net]
- 12. crystran.com [crystran.com]
- 13. Proton-induced degradation of VUV transmission of LiF and MgF₂ [opg.optica.org]
- To cite this document: BenchChem. [A Comparative Guide to LiF and MgF₂ for Vacuum Ultraviolet (VUV) Windows]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148059#comparing-lif-and-mgf2-for-vacuum-ultraviolet-vuv-windows]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com